molecular formula C16H22N6O4S B2825473 6-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one CAS No. 1903896-79-6

6-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2825473
CAS No.: 1903896-79-6
M. Wt: 394.45
InChI Key: ZHOCPZPWVNWTMS-UHFFFAOYSA-N
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Description

6-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazole ring, a diazepane ring, and a pyridazinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the sulfonyl group: The pyrazole derivative can then be reacted with sulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Formation of the diazepane ring: The diazepane ring can be synthesized through a series of nucleophilic substitution reactions.

    Coupling of the diazepane and pyrazole rings: The diazepane and pyrazole rings can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the pyridazinone moiety: The final step involves the formation of the pyridazinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one analogs: Compounds with similar structures but different substituents on the pyrazole, diazepane, or pyridazinone rings.

    Other pyrazole derivatives: Compounds that contain the pyrazole ring but differ in other structural features.

    Other diazepane derivatives: Compounds that contain the diazepane ring but differ in other structural features.

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the pyrazole, diazepane, and pyridazinone rings in a single molecule imparts unique chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

3-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4S/c1-11-15(12(2)20(3)19-11)27(25,26)22-8-4-7-21(9-10-22)16(24)13-5-6-14(23)18-17-13/h5-6H,4,7-10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOCPZPWVNWTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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